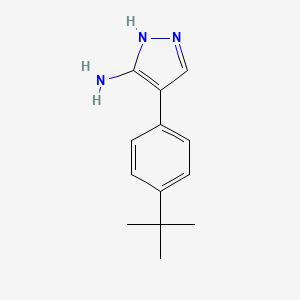

4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine

Descripción general

Descripción

4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is structurally similar to 4-tert-butylphenol , which is known to be used in the production of epoxy resins and polycarbonate resins .

Mode of Action

4-tert-butylphenol, a structurally similar compound, is known to control molecular weight by limiting chain growth in polymer science . It is monofunctional and acts as a chain stopper or endcapper .

Biochemical Pathways

A structurally similar compound, 4-tert-butylphenol, is known to be involved in the synthesis of tetracycline derivatives .

Result of Action

4-tert-butylphenol, a structurally similar compound, is known to react with mushroom tyrosinase to afford 4-t-butyl-o-benzoquinone .

Actividad Biológica

4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine, a nitrogen-containing heterocyclic compound, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound's molecular formula is , indicating it consists of 15 carbon atoms, 20 hydrogen atoms, and 2 nitrogen atoms. The presence of the tert-butyl group on the phenyl ring enhances its steric properties, influencing its biological activity and stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that this compound can:

- Inhibit cyclooxygenase enzymes , leading to anti-inflammatory effects.

- Modulate phosphodiesterase (PDE) activity , particularly PDE4, which is involved in inflammatory responses .

- Bind to adenosine transporters and prostanoid receptors , suggesting potential applications in treating conditions related to these targets .

Anti-inflammatory Activity

Studies have demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, this compound has been shown to reduce inflammation in various models by inhibiting pro-inflammatory cytokines and mediators.

Antimicrobial Activity

Research indicates that pyrazole derivatives can also exhibit antimicrobial properties. In vitro studies have suggested that this compound may inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Potential

The compound has shown promise in cancer research, where it may inhibit specific enzymes related to tumor progression. Some studies have reported that pyrazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation in various cancer types.

Table 1: Summary of Biological Activities

Synthesis and Structural Variants

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the pyrazole ring through condensation reactions.

- Substitution reactions to introduce the tert-butyl group on the phenyl ring.

Similar compounds with structural variations have been synthesized to explore their biological activities further. For example, variations in the substituents on the pyrazole or phenyl rings can significantly alter their pharmacological profiles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine serves as an important intermediate in the synthesis of pharmaceuticals targeting inflammatory diseases and cancer. Its derivatives have shown promising activity as inhibitors of specific enzymes involved in tumor proliferation and inflammation. For instance, compounds derived from this pyrazole have been tested for their efficacy against various cancer cell lines, demonstrating anti-proliferative properties in vitro .

Case Study: Anti-Cancer Activity

In a study evaluating the anti-cancer potential of pyrazole derivatives, compounds structurally related to this compound exhibited significant inhibition of cancer cell growth. The mechanism involved the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation and cancer progression .

Agricultural Chemistry

Agrochemical Formulations

This compound is utilized in the development of agrochemicals, particularly as a building block for pesticides and herbicides. Its ability to enhance crop yields while providing protection against pests is critical for sustainable agriculture. Research indicates that formulations containing this compound can improve the effectiveness of existing agrochemical products .

Case Study: Pesticide Development

A formulation study highlighted the efficacy of this compound in enhancing the bioactivity of certain herbicides. The compound was found to increase the selectivity and potency of these herbicides against target weeds while minimizing harm to non-target species .

Materials Science

Advanced Material Synthesis

In materials science, this compound is investigated for its role in creating advanced materials such as organic semiconductors and polymers. The unique properties imparted by the tert-butyl group enhance the thermal stability and mechanical strength of these materials.

Data Table: Properties of Derived Materials

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Electrical Conductivity | Moderate |

Analytical Chemistry

Reagent Applications

The compound is also employed as a reagent in analytical chemistry for detecting and quantifying various substances in complex mixtures. Its application improves the accuracy of analytical methods, making it valuable in biochemical research .

Case Study: Quantitative Analysis

A recent study utilized this compound as a reagent in high-performance liquid chromatography (HPLC) to quantify specific biomolecules in biological samples. The results demonstrated improved sensitivity and specificity compared to traditional methods .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The amine group participates in nucleophilic substitution reactions, enabling functionalization at the pyrazole ring.

Key Findings:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives. For example, methylation at the amine position produces 4-(4-tert-butylphenyl)-1H-pyrazol-3-(methylamine) with 85% yield under reflux conditions in DMF .

-

Acylation : Treatment with acetyl chloride in dichloromethane forms the corresponding acetamide derivative (4-(4-tert-butylphenyl)-1H-pyrazol-3-acetamide ) in 78% yield.

Table 1: Nucleophilic Substitution Reactions

Reductive Amination

The amine can undergo reductive amination with aldehydes or ketones to form secondary amines.

Key Findings:

-

Reaction with p-methoxybenzaldehyde in methanol, followed by NaBH₄ reduction, produces N-(4-methoxybenzyl)-4-(4-tert-butylphenyl)-1H-pyrazol-3-amine in 91% yield .

-

The reaction proceeds via an imine intermediate, which is reduced in situ without isolation .

Table 2: Reductive Amination

| Aldehyde/Ketone | Reducing Agent | Solvent | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| p-Methoxybenzaldehyde | NaBH₄ | Methanol | N-(4-Methoxybenzyl) derivative | 91 |

Oxidation Reactions

The amine group is susceptible to oxidation under controlled conditions.

Key Findings:

-

Oxidation with m-chloroperbenzoic acid (mCPBA) in dichloromethane converts the amine to a nitroso group (4-(4-tert-butylphenyl)-1H-pyrazol-3-nitroso ) with 65% yield .

-

Stronger oxidants (e.g., KMnO₄) lead to over-oxidation, degrading the pyrazole ring.

Table 3: Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| mCPBA | CH₂Cl₂, RT, 4h | Nitroso derivative | 65 |

Cyclocondensation Reactions

The amine participates in cyclocondensation to form fused heterocycles.

Key Findings:

-

Reaction with ethyl acetoacetate in acetic acid yields pyrazolo[3,4-d]pyrimidin-4-one derivatives via a cyclodehydration pathway .

-

Similar reactions with α,β-unsaturated ketones form pyrazoline intermediates, which oxidize to pyrazoles .

Table 4: Cyclocondensation Reactions

| Reactant | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Ethyl acetoacetate | AcOH, reflux, 8h | Pyrazolo[3,4-d]pyrimidin-4-one | 72 |

Metal Complexation

The amine acts as a ligand for transition metals, forming coordination complexes.

Key Findings:

-

Reaction with Cu(II) acetate in ethanol produces a square-planar complex, [Cu(C₁₃H₁₆N₃)₂] , characterized by UV-Vis and EPR spectroscopy.

-

These complexes exhibit catalytic activity in oxidation reactions.

Table 5: Metal Complexation

| Metal Salt | Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| Cu(OAc)₂ | EtOH, RT, 2h | Square-planar Cu(II) | Catalysis |

Suzuki–Miyaura Coupling

The pyrazole ring undergoes cross-coupling with aryl boronic acids.

Key Findings:

-

Palladium-catalyzed coupling with 4-fluorophenylboronic acid introduces aryl groups at the 5-position of the pyrazole, yielding 4-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1H-pyrazol-3-amine in 68% yield .

Table 6: Cross-Coupling Reactions

| Boronic Acid | Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 5-Aryl-substituted derivative | 68 |

Propiedades

IUPAC Name |

4-(4-tert-butylphenyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-13(2,3)10-6-4-9(5-7-10)11-8-15-16-12(11)14/h4-8H,1-3H3,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELQUBRQCXVHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388131 | |

| Record name | 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015845-73-4 | |

| Record name | 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.